molecular formula C27H36N4O8 B12773172 (E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate CAS No. 84916-34-7

(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate

Cat. No.: B12773172
CAS No.: 84916-34-7
M. Wt: 544.6 g/mol
InChI Key: VSFMELQCNYRJMG-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrrolidine ring, a piperazine ring, and a cyclohexane carboxylate moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as (E)-but-2-enedioic acid, pyrrolidine-2,5-dione, 4-pyridin-2-ylpiperazine, and cyclohexanecarboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using large reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.

    Reduction: Reduction reactions can target the double bonds and carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.

    Biochemical Studies: Used in studying enzyme mechanisms and protein-ligand interactions.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Diagnostics: Utilized in the development of diagnostic agents for imaging and disease detection.

Industry

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Agriculture: Used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pyrrolidine and piperazine rings facilitate binding to these targets, while the cyclohexanecarboxylate moiety enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] acetate
  • **(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] benzoate

Uniqueness

    Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and biological interactions.

    Stability: The cyclohexanecarboxylate moiety provides enhanced stability compared to similar compounds.

    Bioavailability: Improved bioavailability due to the specific arrangement of functional groups.

This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.

Properties

CAS No.

84916-34-7

Molecular Formula

C27H36N4O8

Molecular Weight

544.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate

InChI

InChI=1S/C23H32N4O4.C4H4O4/c28-21-9-10-22(29)27(21)17-19(31-23(30)18-6-2-1-3-7-18)16-25-12-14-26(15-13-25)20-8-4-5-11-24-20;5-3(6)1-2-4(7)8/h4-5,8,11,18-19H,1-3,6-7,9-10,12-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VSFMELQCNYRJMG-WLHGVMLRSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=N3)CN4C(=O)CCC4=O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=N3)CN4C(=O)CCC4=O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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